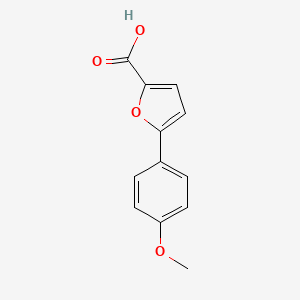

![molecular formula C12H15N3O2S B1300796 乙基3-氨基-4-(二甲基氨基)噻吩[2,3-b]吡啶-2-羧酸酯 CAS No. 147992-86-7](/img/structure/B1300796.png)

乙基3-氨基-4-(二甲基氨基)噻吩[2,3-b]吡啶-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate, is a chemical entity that appears to be related to a class of compounds that have been synthesized and studied for their molecular structure, spectroscopic properties, and reactivity. While the specific compound is not directly mentioned in the provided papers, the research on similar compounds can offer insights into its characteristics and potential chemical behavior.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as seen in the synthesis of Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, which was obtained by condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with 2,4-dinitrophenylhydrazine . Another example is the synthesis of pyrido[3',2':4,5]thieno[2,3-e]pyrrolo[1,2-a]pyrazine derivatives from the interaction of thienopyridine amino ester with 2,5-dimethoxytetrahydrofuran in acidic medium . These methods suggest that the synthesis of Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate might also involve similar condensation reactions or interactions with other reagents under controlled conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, 1H NMR, UV-Vis, and Mass spectroscopy . Quantum chemical calculations using density functional theory (DFT) and Atoms in Molecules (AIM) theory have been employed to evaluate the molecular structure and interactions . These studies provide a detailed understanding of the molecular geometry, electronic transitions, and intra- and intermolecular interactions, which are likely to be similar in Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through various reactions. For instance, the reaction of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate leads to tricyclic compounds . The transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into different substituted compounds have also been studied . These findings suggest that Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate could undergo similar transformations and participate in a variety of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been deduced from experimental data and theoretical calculations. The thermodynamic parameters indicate that the formation of these compounds is generally exothermic and spontaneous at room temperature . The vibrational analysis and binding energy calculations provide insights into the stability of dimers formed through intermolecular hydrogen bonding . These properties are crucial for understanding the behavior of Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate under different conditions.

科学研究应用

杂环化合物的合成

这种化合物在合成各种杂环化合物方面发挥了重要作用。例如,它的衍生物已被用于制备融合吡嗪和二吡啶,这些化合物对药物化学和材料科学中潜在应用具有重要价值。合成过程通常涉及复杂的反应,产生具有不同功能基团的化合物,从而实现进一步的化学修饰和药物设计和开发的探索(El-Dean et al., 2009; Chigorina et al., 2019)。

有机合成中的应用

它在有机合成中的用途延伸到作为构建复杂分子框架的关键中间体。研究人员已经证明了它在形成吡啶和噻吩衍生物中的作用,展示了该化合物在合成具有潜在生物和化学用途的结构方面的多功能性(Kaigorodova et al., 2004; Medvedeva et al., 2010)。

对药物化学的贡献

此外,从乙基3-氨基-4-(二甲基氨基)噻吩[2,3-b]吡啶-2-羧酸酯合成的化合物已被探索其抗微生物特性。这突显了这些化合物在为新的治疗剂的开发做出贡献方面的潜力,解决了对具有新型作用机制的抗生素的持续需求(Gad-Elkareem et al., 2011)。

化学转化和反应性

该化合物的衍生物已经经历了各种化学转化,揭示了它们的反应性和产生多样分子结构的潜力。这些研究对于推进合成方法学并创造具有特定性质的化合物以在各种科学领域中使用至关重要(Kostenko et al., 2007)。

未来方向

属性

IUPAC Name |

ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-4-17-12(16)10-9(13)8-7(15(2)3)5-6-14-11(8)18-10/h5-6H,4,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQNWVUBPWKXLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CN=C2S1)N(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358148 |

Source

|

| Record name | ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate | |

CAS RN |

147992-86-7 |

Source

|

| Record name | ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)

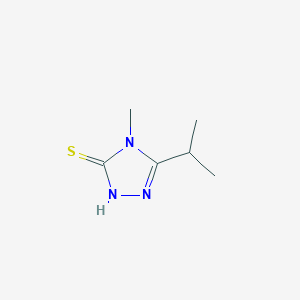

![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)

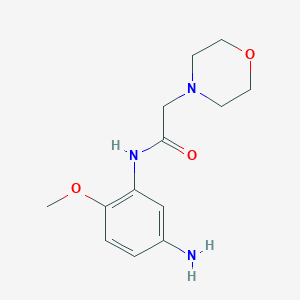

![2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide](/img/structure/B1300741.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide](/img/structure/B1300750.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide](/img/structure/B1300751.png)

![[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B1300761.png)